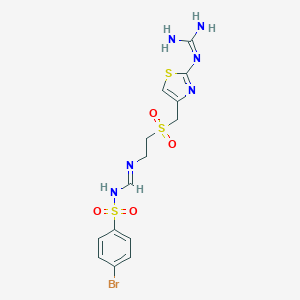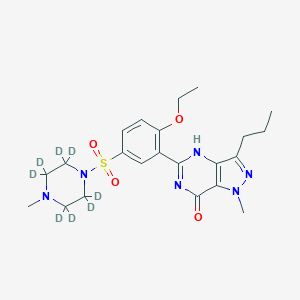
シルデナフィル-d8
概要
説明
Sildenafil-d8 is a deuterated form of sildenafil, a well-known phosphodiesterase type 5 inhibitor. Deuterated compounds are often used in scientific research to study the pharmacokinetics and metabolism of drugs, as the presence of deuterium atoms can alter the metabolic pathways and improve the stability of the compound.
科学的研究の応用
Sildenafil-d8 is widely used in scientific research for various applications:
Chemistry: It is used to study the metabolic pathways and stability of sildenafil by tracking the deuterium atoms.
Biology: Researchers use sildenafil-d8 to investigate the biological effects and interactions of sildenafil in living organisms.
Medicine: Sildenafil-d8 is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of sildenafil.
Industry: It is used in the development of new formulations and delivery methods for sildenafil.
作用機序
Target of Action
Sildenafil-d8, a deuterated compound of Sildenafil , primarily targets phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme that promotes the breakdown of cyclic guanosine monophosphate (cGMP), which regulates blood flow in the penis .
Mode of Action
Sildenafil-d8 enhances the effect of nitric oxide (NO) by inhibiting PDE5 . NO is released in the corpus cavernosum during sexual stimulation and activates the enzyme guanylate cyclase, resulting in increased levels of cGMP . This leads to smooth muscle relaxation and inflow of blood to the corpus cavernosum . By inhibiting PDE5, Sildenafil-d8 causes increased levels of cGMP in the corpus cavernosum, resulting in further smooth muscle relaxation and inflow of blood .
Biochemical Pathways
The primary biochemical pathway affected by Sildenafil-d8 involves the nitric oxide (NO)-cGMP pathway . During sexual stimulation, NO is released in the corpus cavernosum. NO then activates guanylate cyclase, leading to increased levels of cGMP . cGMP produces smooth muscle relaxation and inflow of blood to the corpus cavernosum . Sildenafil-d8 enhances this effect by inhibiting PDE5, the enzyme responsible for the degradation of cGMP in the corpus cavernosum .
Pharmacokinetics
Sildenafil-d8 is absorbed rapidly, but its absorption can be slower with a high-fat meal . It is metabolized in the liver via CYP3A4 (major) and CYP2C9 (minor route), and its major metabolite is formed via the N-desmethylation pathway . Sildenafil-d8 is excreted mainly in feces (~80%, as metabolites) and urine (~13%) . Its clearance may be decreased in patients with hepatic cirrhosis or severe renal impairment .
Result of Action
The molecular and cellular effects of Sildenafil-d8’s action primarily involve the relaxation of smooth muscle cells in the corpus cavernosum and the dilation of blood vessels in the penis . This leads to increased blood flow to the penis, facilitating the occurrence and maintenance of an erection in response to sexual stimulation .
Action Environment
While specific studies on the influence of environmental factors on Sildenafil-d8’s action are limited, it’s known that the efficacy of Sildenafil can be influenced by various factors. For instance, a high-fat meal can slow the absorption of Sildenafil . Additionally, the presence of Sildenafil and its metabolites in the environment, such as in water systems, has been reported , indicating potential environmental impacts that could theoretically influence the action and stability of Sildenafil-d8.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sildenafil-d8 involves the incorporation of deuterium atoms into the sildenafil molecule. One common method is the hydrogen-deuterium exchange reaction, where sildenafil is treated with deuterium gas in the presence of a catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of sildenafil-d8 follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient deuterium incorporation. The final product is purified using techniques such as high-performance liquid chromatography to ensure high purity and consistency.
化学反応の分析
Types of Reactions
Sildenafil-d8 undergoes various chemical reactions, including:
Oxidation: Sildenafil-d8 can be oxidized to form N-desmethyl sildenafil-d8, a major metabolite.
Reduction: The nitro group in sildenafil-d8 can be reduced to an amine group under specific conditions.
Substitution: The aromatic rings in sildenafil-d8 can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-desmethyl sildenafil-d8
Reduction: Amine derivatives of sildenafil-d8
Substitution: Halogenated derivatives of sildenafil-d8
類似化合物との比較
Similar Compounds
Tadalafil: Another phosphodiesterase type 5 inhibitor with a longer duration of action.
Vardenafil: A phosphodiesterase type 5 inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Avanafil: A newer phosphodiesterase type 5 inhibitor with a faster onset of action.
Uniqueness of Sildenafil-d8
Sildenafil-d8 is unique due to the presence of deuterium atoms, which can alter its metabolic pathways and improve its stability. This makes it a valuable tool in scientific research for studying the pharmacokinetics and metabolism of sildenafil.
特性
IUPAC Name |
5-[2-ethoxy-5-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O4S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29)/i10D2,11D2,12D2,13D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRNXUUZRGQAQC-BGKXKQMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649150 | |
| Record name | 5-{2-Ethoxy-5-[4-methyl(~2~H_8_)piperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951385-68-5 | |
| Record name | 5-{2-Ethoxy-5-[4-methyl(~2~H_8_)piperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


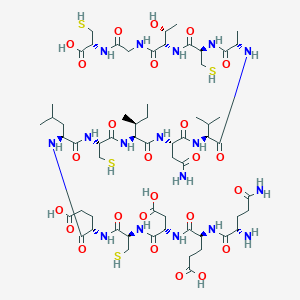
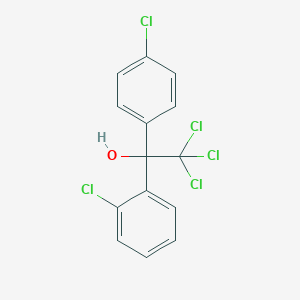
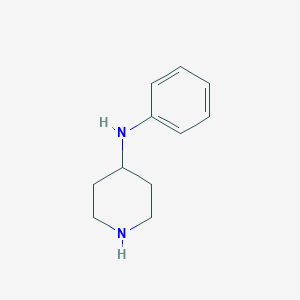

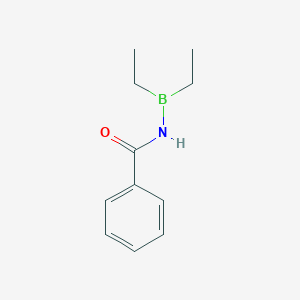
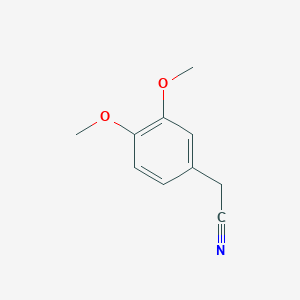
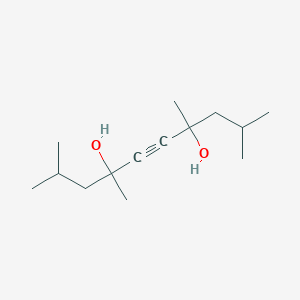
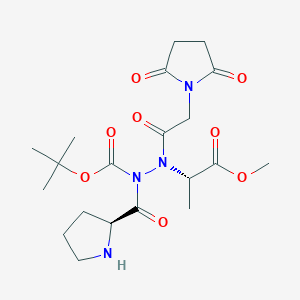
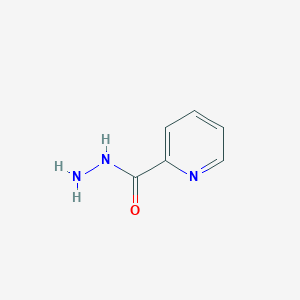
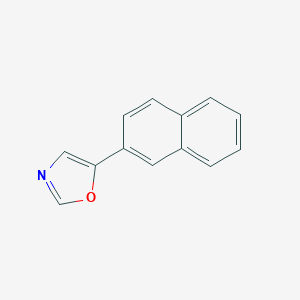
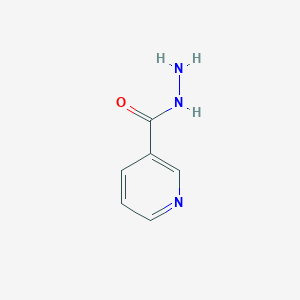
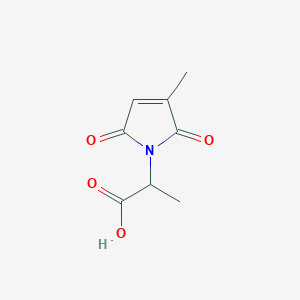
![2-[6-(2-Aminoethyl)piperidin-2-yl]ethanamine](/img/structure/B126105.png)
